4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine
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Overview
Description
4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound features a morpholine ring attached to a phenyl group, which is further connected to a pyrazole ring through a sulfonyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a phenylboronic acid reacts with a halogenated pyrazole in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group can be introduced by reacting the phenylpyrazole with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Morpholine Ring: The final step involves the reaction of the sulfonylated phenylpyrazole with morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrazol-1-ylsulfonyl)phenylboronic acid
- 4-(1H-Imidazol-1-yl)phenol
- 3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one
Uniqueness
4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine is unique due to its specific combination of a pyrazole ring, phenyl group, sulfonyl linkage, and morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15N3O3S |
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Molecular Weight |
293.34 g/mol |
IUPAC Name |
4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C13H15N3O3S/c17-20(18,16-7-9-19-10-8-16)12-3-1-11(2-4-12)13-5-6-14-15-13/h1-6H,7-10H2,(H,14,15) |
InChI Key |
UMXNKPVIONUHMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=NN3 |
Origin of Product |
United States |
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